4-Bromo-1-(3-iodo-phenyl)-1h-imidazole
Description
Properties
Molecular Formula |
C9H6BrIN2 |
|---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
4-bromo-1-(3-iodophenyl)imidazole |
InChI |
InChI=1S/C9H6BrIN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H |
InChI Key |
YSWUFBDWFHIOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=C(N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Imidazole at the 4-Position
A patented method (CN106674121A) describes the halogenation of imidazole using elemental bromine in an alkaline aqueous medium. Key steps include:
- Reacting imidazole with bromine in the presence of potassium hydroxide at 80-90 °C.
- Adjusting pH to neutral (~7) with concentrated hydrochloric acid to precipitate the 4-bromo-1H-imidazole.
- Filtering and washing to obtain a crude product with yields around 86-90%.
- A subsequent reduction step using sodium sulfite in aqueous isopropanol removes excess halogen and impurities, followed by extraction and vacuum concentration to yield a pure 4-bromo-1H-imidazole product with purity close to 99%.
This method is scalable, environmentally considerate (recycling filtrates, no sewage discharge), and provides high yields and purity.
N-Arylation of Imidazole with 3-Iodobenzene Derivatives
Literature from the Royal Society of Chemistry (RSC) details copper-catalyzed N-arylation reactions:
- Using copper/copper oxide nanoparticles as catalysts.
- Reacting imidazole with 3-iodobenzene derivatives in the presence of potassium hydroxide in dimethyl sulfoxide solvent.
- Reaction temperatures typically around 110 °C.
- The process yields 1-(3-iodophenyl)-1H-imidazole derivatives confirmed by GC-MS and NMR analysis.
Detailed Stepwise Preparation Protocol
Combining the above methods, the preparation of 4-Bromo-1-(3-iodo-phenyl)-1H-imidazole can be summarized as follows:
| Step | Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of imidazole at 4-position | Imidazole, bromine, potassium hydroxide, water; 80-90 °C; pH adjusted to ~7 with HCl | 86-90 | Crude 4-bromo-1H-imidazole isolated by filtration |
| 2 | Purification by reduction | Sodium sulfite, isopropanol/water mixture; reflux or 60-100 °C for 5-6 hours | ~99 purity | Removes excess bromine and impurities |
| 3 | N-Arylation with 3-iodobenzene | 3-iodobenzene, copper/copper oxide nanoparticles, potassium hydroxide, DMSO; 110 °C; 48-66 hours | Variable (20-70% depending on conditions) | Copper-catalyzed C-N coupling |
Research Findings and Analytical Data
Bromination Reaction Data (Patent CN106674121A)
- Reaction scale examples show consistent yields (86-90%) for 4-bromo-1H-imidazole.
- Purity confirmed by ^1H-NMR (400 MHz, CDCl_3): δ 7.64 (s, 1H), 7.17 (s, 1H).
- Recycling of filtrates reduces waste and cost.
N-Arylation Reaction Data (RSC Publication)
- GC-MS of 1-(3-iodophenyl)-1H-imidazole shows molecular ion peak at m/z consistent with the expected molecular weight.
- Reaction conditions optimized for copper nanoparticle catalyst loading, base concentration, and solvent choice.
- Yields vary but can reach up to 70% under optimized conditions.
Example Experimental Procedure (Literature)
An example synthesis of 4-bromo-1-methylimidazole (a related halogenated imidazole) involves:
- Reaction of N-methylimidazole with bromine in acetic acid with sodium acetate at room temperature.
- Isolation of tribrominated product with 29% yield.
- Demonstrates the feasibility of selective bromination under mild conditions, which can be adapted for 4-bromoimidazole derivatives.
Comparative Analysis of Preparation Methods
| Aspect | Halogenation (Patent Method) | N-Arylation (Copper-Catalyzed) |
|---|---|---|
| Reaction Medium | Aqueous alkaline solution | Dimethyl sulfoxide (DMSO) |
| Temperature | 80-90 °C | 110 °C |
| Catalyst | None (halogenation) | Copper/Copper oxide nanoparticles |
| Yield | High (86-90% for halogenation) | Moderate (up to 70%) |
| Purification | Filtration, reduction, extraction | Chromatography |
| Environmental Impact | Low; recycling filtrates, no waste discharge | Requires solvent handling and catalyst recovery |
| Scalability | High, industrially viable | Moderate, suitable for lab scale |
Scientific Research Applications
4-Bromo-1-(3-iodo-phenyl)-1h-imidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-iodo-phenyl)-1h-imidazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 4-Bromo-1-(3-iodo-phenyl)-1H-imidazole with related compounds:
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -CF₃) reduce electron density on the imidazole ring, altering reactivity in electrophilic substitutions. The 3-iodophenyl group combines steric bulk with moderate electron-withdrawing effects.
- Halogen Position : Fluorine at the 4-position (para) maximizes electronic effects, while iodine at the 3-position (meta) may hinder regioselectivity in further reactions.
- Molecular Weight and Solubility : Higher molecular weight (e.g., iodophenyl derivative) correlates with lower solubility in polar solvents, whereas tetrahydrofuran-substituted analogs exhibit improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
